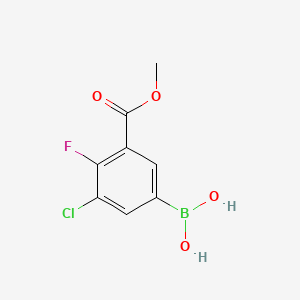

(3-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid

CAS No.:

Cat. No.: VC13810147

Molecular Formula: C8H7BClFO4

Molecular Weight: 232.40 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7BClFO4 |

|---|---|

| Molecular Weight | 232.40 g/mol |

| IUPAC Name | (3-chloro-4-fluoro-5-methoxycarbonylphenyl)boronic acid |

| Standard InChI | InChI=1S/C8H7BClFO4/c1-15-8(12)5-2-4(9(13)14)3-6(10)7(5)11/h2-3,13-14H,1H3 |

| Standard InChI Key | XOPYIVVCIARSRE-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=C(C(=C1)Cl)F)C(=O)OC)(O)O |

| Canonical SMILES | B(C1=CC(=C(C(=C1)Cl)F)C(=O)OC)(O)O |

Introduction

Structural and Chemical Identity

(3-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid belongs to the arylboronic acid family, where the boron atom is bonded to an aromatic ring. The substituents at the 3-, 4-, and 5-positions create steric and electronic effects that influence its reactivity. The chloro and fluoro groups are electron-withdrawing, enhancing the electrophilicity of the boron center, while the methoxycarbonyl group introduces both steric bulk and polarity .

Key Physicochemical Properties

The compound’s boronic acid moiety () enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis .

Synthesis and Optimization

The synthesis of (3-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid typically follows a palladium-catalyzed borylation protocol. A representative method involves:

-

Starting Material: 3-Chloro-4-fluoro-5-(methoxycarbonyl)iodobenzene.

-

Boron Source: Bis(pinacolato)diboron ().

-

Catalyst: Palladium complexes such as .

-

Base: Potassium acetate ().

-

Conditions: Reaction under inert atmosphere (e.g., nitrogen) at 80–100°C for 12–24 hours.

This method achieves moderate to high yields (60–85%) and minimizes side reactions like protodeboronation. The use of anhydrous solvents (e.g., dioxane) and degassed conditions is critical to prevent oxidation of the boronic acid .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a key reagent in Suzuki-Miyaura reactions, this compound facilitates carbon-carbon bond formation between aryl halides and boronic acids. Its electron-deficient aromatic ring accelerates transmetallation steps, enabling efficient synthesis of biaryl structures . For example, coupling with 4-bromoanisole produces a substituted biphenyl derivative, a common motif in drug candidates.

Pharmaceutical Intermediates

The compound’s structural versatility makes it valuable in drug discovery. It serves as a building block for kinase inhibitors and protease-targeted therapies, where the methoxycarbonyl group can be hydrolyzed to a carboxylic acid for further functionalization . Recent studies highlight its role in synthesizing covalent inhibitors for COVID-19 main protease (M) .

Material Science

In materials chemistry, the boronic acid group enables covalent bonding to diols, forming stable boronate esters. This property is exploited in:

-

Self-healing polymers: Dynamic boronate ester bonds enable reversible cross-linking.

-

Sensor development: Fluorescent probes for saccharide detection.

Comparative Analysis with Related Boronic Acids

To contextualize its utility, Table 2 compares (3-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid with structurally similar derivatives.

The methoxycarbonyl group in the target compound improves aqueous solubility compared to benzyloxy-substituted analogs, broadening its applicability in biological systems .

Future Directions and Research Gaps

Despite its established utility, further studies are needed to:

-

Optimize catalytic systems for greener synthesis.

-

Explore its use in metal-organic frameworks (MOFs).

-

Assess long-term stability under physiological conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume